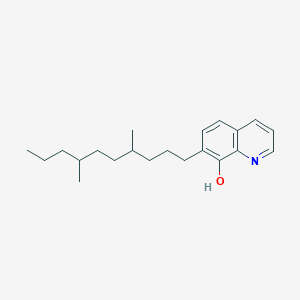
7-(4,7-dimethyldecyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,7-dimethyldecyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring substituted with a 4,7-dimethyldecyl group at the 7th position and a hydroxyl group at the 8th position. The unique structure of this compound imparts specific chemical and biological properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,7-dimethyldecyl)quinolin-8-ol typically involves the functionalization of quinolin-8-ol. One common method is the nucleophilic aromatic substitution reaction, where the quinoline ring is substituted with the 4,7-dimethyldecyl group. This reaction can be carried out under various conditions, including the use of catalysts, solvents, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
7-(4,7-dimethyldecyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have distinct chemical and biological properties, making them useful for further research and applications .
Aplicaciones Científicas De Investigación
7-(4,7-dimethyldecyl)quinolin-8-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-(4,7-dimethyldecyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-(4,7-dimethyldecyl)quinolin-8-ol include other quinoline derivatives such as:
- Quinolin-8-ol
- 7-chloroquinoline
- 4-hydroxy-2-quinolone
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4,7-dimethyldecyl group enhances its lipophilicity and may improve its ability to interact with biological membranes and molecular targets .
Propiedades
Número CAS |
69056-14-0 |
|---|---|
Fórmula molecular |
C21H31NO |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
7-(4,7-dimethyldecyl)quinolin-8-ol |
InChI |
InChI=1S/C21H31NO/c1-4-7-16(2)11-12-17(3)8-5-9-19-14-13-18-10-6-15-22-20(18)21(19)23/h6,10,13-17,23H,4-5,7-9,11-12H2,1-3H3 |
Clave InChI |
YBUOPMLECGVTKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCC(C)CCCC1=C(C2=C(C=CC=N2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



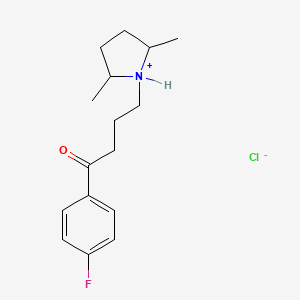
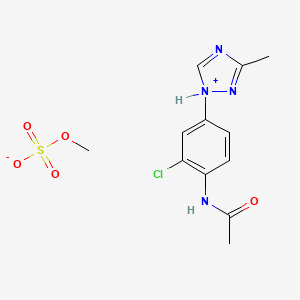
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
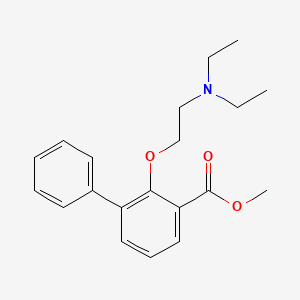
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
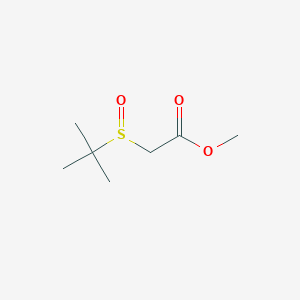
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
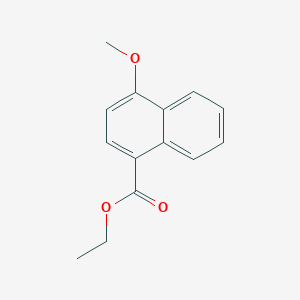
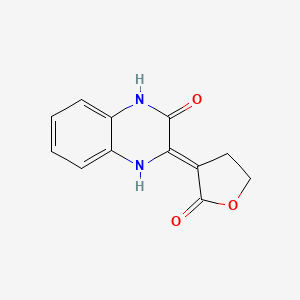
![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
